4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909309-24-5
VCID: VC6268240
InChI: InChI=1S/C8H16N2O.ClH/c1-2-3-10-6-7(5-9)4-8(10)11;/h7H,2-6,9H2,1H3;1H
SMILES: CCCN1CC(CC1=O)CN.Cl
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.69

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride

CAS No.: 1909309-24-5

Cat. No.: VC6268240

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.69

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride - 1909309-24-5

Specification

CAS No. 1909309-24-5
Molecular Formula C8H17ClN2O
Molecular Weight 192.69
IUPAC Name 4-(aminomethyl)-1-propylpyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C8H16N2O.ClH/c1-2-3-10-6-7(5-9)4-8(10)11;/h7H,2-6,9H2,1H3;1H
Standard InChI Key RWJZXZRHFNKGJH-UHFFFAOYSA-N
SMILES CCCN1CC(CC1=O)CN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidin-2-one ring, a five-membered lactam, substituted at the 1-position with a propyl group and at the 4-position with an aminomethyl moiety. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . The presence of both polar (amide, ammonium) and nonpolar (propyl) groups confers amphiphilic properties, facilitating interactions with biological membranes and synthetic matrices alike.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₈H₁₇ClN₂O
Molecular Weight192.5 g/mol
Salt FormHydrochloride
Solubility (Water)Not explicitly reported

The compound’s logP (partition coefficient) can be estimated at approximately 0.5–1.0, based on structural analogs, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for 4-(aminomethyl)-1-propylpyrrolidin-2-one hydrochloride remain proprietary, its preparation likely involves:

  • Lactam Formation: Cyclization of γ-aminobutyric acid derivatives to yield the pyrrolidin-2-one core.

  • N-Alkylation: Introduction of the propyl group via alkylation of the lactam nitrogen.

  • Aminomethylation: Functionalization at the 4-position using reagents like formaldehyde and ammonium chloride.

  • Salt Formation: Treatment with hydrochloric acid to isolate the hydrochloride salt .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for verifying purity and structural integrity. Suppliers typically provide certificates of analysis (CoA) with each batch, ensuring compliance with research-grade standards .

Pharmacological and Biological Relevance

Receptor Interaction Profiles

Though direct studies on this compound are scarce, structurally related pyrrolidinone derivatives exhibit affinity for serotonin (5-HT₂A/5-HT₇) and adrenergic (α₁) receptors . For example, methylpyrrolidine analogs demonstrate selective binding to 5-HT₇ receptors (pKi = 8.3–9.5), suggesting potential antidepressant or antipsychotic applications . The aminomethyl group in 4-(aminomethyl)-1-propylpyrrolidin-2-one may enhance hydrogen bonding with receptor residues, modulating efficacy and selectivity.

Metabolic Stability

Pyrrolidinone derivatives generally exhibit moderate metabolic stability. In vitro microsomal assays for analogous compounds show half-lives ranging from 11 to 60 minutes, with hepatic clearance values of 217–610 μL/(min·mg) . The hydrochloride salt may improve aqueous solubility, thereby enhancing bioavailability in preclinical models.

Industrial and Research Applications

Drug Discovery

As a building block, this compound enables rapid diversification for structure-activity relationship (SAR) studies. Its scaffold is amenable to modifications at the aminomethyl and propyl positions, facilitating the development of:

  • Central Nervous System (CNS) Agents: Targeting serotonin and dopamine receptors.

  • Antimicrobials: Via functionalization with halogenated or heteroaromatic groups.

Material Science

The compound’s amphiphilic nature supports its use in polymer synthesis, particularly in creating pH-responsive hydrogels or drug-eluting coatings.

QuantityPrice (€)
50 mg512.00
500 mg1,409.00

Bulk purchasing discounts may apply for academic and industrial clients .

Future Directions and Research Opportunities

Recent studies on pyrrolidinone derivatives highlight opportunities to optimize this compound for:

  • Selective Serotonin Reuptake Inhibition (SSRI): By introducing electron-withdrawing groups to enhance binding.

  • Biodegradable Materials: Leveraging its lactam ring for enzymatic degradation in eco-friendly polymers.

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